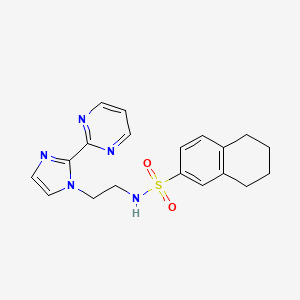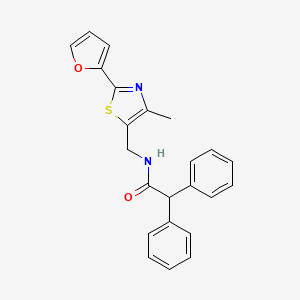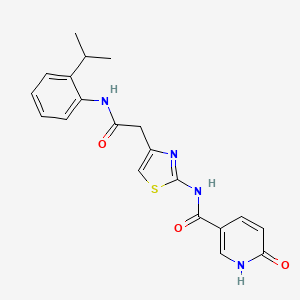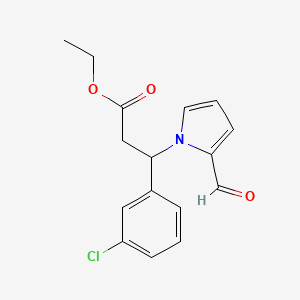![molecular formula C22H23N7O B2467201 (E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577999-94-1](/img/structure/B2467201.png)
(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinoxaline derivative. Quinoxaline derivatives are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They have been found to have antimicrobial , antifungal , antitubercular , analgesic , and anti-inflammatory properties.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. They generally demonstrate a wide range of physicochemical and biological activities .科学的研究の応用
Crystallography and Chirality
The compound has been studied in the field of crystallography . The crystal structure of the compound has been determined, providing valuable information about its geometric and electronic properties . Furthermore, the compound’s chirality, an important property used in biological functions and material sciences, has been examined .
Organic Synthesis
The compound has been used in organic synthesis . It has been involved in the formation of N-(Pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under different reaction conditions .
Light-Emitting Analogues
The compound has been used in the creation of light-emitting analogues . Specifically, it has been used as an electron acceptor in donor-acceptor structures, which are important in the field of optoelectronics .
Catalysts in Asymmetric Synthesis
The compound’s chiral nature has attracted attention in the field of asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and agrochemicals .
Supramolecular Architectures
The compound has been studied for its potential in creating supramolecular architectures . These structures have applications in areas such as nanotechnology, materials science, and medicinal chemistry .
Pd-Catalyzed Arylation
The compound has been used in Pd-catalyzed ortho-C (sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-amino-N-(3-methylbutyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14(2)9-11-25-22(30)18-19-21(28-17-8-4-3-7-16(17)27-19)29(20(18)23)26-13-15-6-5-10-24-12-15/h3-8,10,12-14H,9,11,23H2,1-2H3,(H,25,30)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKONZIZZXZQT-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)

![8-ethoxy-2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2467123.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)



![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)


![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)
